molecular formula C10H10ClNO3 B1313819 Benzyloxycarbonylaminoacetyl chloride CAS No. 15050-24-5

Benzyloxycarbonylaminoacetyl chloride

Cat. No.: B1313819
CAS No.: 15050-24-5
M. Wt: 227.64 g/mol
InChI Key: HJJNNRNPEWJNSR-UHFFFAOYSA-N
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Description

Benzyloxycarbonylaminoacetyl chloride is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of amino acids and is commonly used in organic synthesis, particularly in the protection of amino groups. This compound is known for its reactivity and versatility in various chemical reactions.

Scientific Research Applications

Application in Cell Growth and Survival Studies

Benzyloxycarbonylaminoacetyl chloride, through its derivative benzalkonium chloride, has been studied for its effects on cell growth and survival. For instance, De Saint Jean et al. (1999) investigated the action of benzalkonium chloride on epithelial conjunctival cells, finding that it can induce cell growth arrest and death even at low concentrations. This study suggests potential applications in understanding cellular responses to chemical exposures (De Saint Jean et al., 1999).

In Antimicrobial Applications

A study by Yang et al. (2016) highlights the synthesis of star-shaped polycarbonates using benzyl chloride, a derivative of this compound, for antimicrobial applications. These polymers demonstrated strong bactericidal activity and low hemolysis, indicating potential use in combating diseases caused by intracellular bacteria, like tuberculosis (Yang et al., 2016).

In Organometallic Chemistry

Zucchi et al. (1996) reported the use of benzyl chloride in the hydroxycarbonylation process to produce benzyl derivatives, demonstrating the role of this compound in organometallic chemistry. This study contributes to the understanding of catalytic processes involving cobalt carbonyls (Zucchi et al., 1996).

In Synthesis of Phosphonic Acid Derivatives

Yuan et al. (1991) utilized acetyl chloride, closely related to this compound, in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This research contributes to the field of phosphonopeptide synthesis, highlighting the versatility of this compound in organic synthesis (Yuan et al., 1991).

In Tubular Reabsorption Studies

Research by Kunau (1972) involved benzolamide, derived from this compound, to study its effects on the reabsorption of electrolytes in rat proximal tubules. This study offers insights into how benzolamide influences chloride, sodium, and bicarbonate reabsorption (Kunau, 1972).

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxycarbonylaminoacetyl chloride can be synthesized through the reaction of benzyloxycarbonylaminoacetic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{C}_9\text{H}_9\text{NO}4 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{10}\text{ClNO}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyloxycarbonylaminoacetic acid and hydrochloric acid.

    Reduction: This compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohol

Properties

IUPAC Name

benzyl N-(2-chloro-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNNRNPEWJNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481931
Record name N-[(benzyloxy)carbonyl]glycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15050-24-5
Record name N-[(benzyloxy)carbonyl]glycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of N-benzyloxycarbonylglycine [30 g.; prepared as described in Ber., 65, 1192, (1932)] and dry diethyl ether (190 ml.) was treated at 0° C. with phosphorus pentachloride (32 g.) during 5 minutes. The mixture was stirred at between 0° and 5° C. for a further 20 minutes and the solution was then filtered and the filtrate was evaporated. The residue was triturated with petrol (b.p. 40°-60° C.) and the petrol layer was decanted off, and this procedure was repeated several times, keeping the temperature below 20° C. throughout. A solid formed, which was filtered off to give N-benzyloxycarbonylglycyl chloride (25 g.), which was used immediately in the next stage. N-Benzyloxycarbonylglycyl chloride (13.0 g.) was added in one portion to a stirred solution of 4-amino-3-(3-methoxycarbonyl-2-thioureido)diphenyl thioether (10.0 g.; prepared as hereinbefore described in Example 2) in dry dimethylformamide. The temperature of the mixture rose to 35° C., and the stirring was continued for 20 minutes. The solution was then poured into water. The resulting oil solidified on scratching. The solid was filtered off and recrystallised from a mixture of dimethylformamide and methanol to give 4-(2-benzyloxycarbonylaminoacetamido)-3-(3-methoxycarbonyl-2-thioureido)diphenyl thioether (13.0 g.), m.p. 184°-186° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of N-[(benzyloxy)carbonyl]glycine (0.78 g, 3.8 mmol), N,N-dimethylformamide (0.1 ml) and tetrahydrofuran (20 ml) was added dropwise oxalyl chloride (0.33 ml, 3.7 mmol) under ice-cooling. The mixture was stirred under ice-cooling for 1 hr. to give a crude product of N-[(benzyloxy)carbonyl]glycyl chloride. To a mixture of tert-butyl N-[3-{[(tert-butoxycarbonyl)amino]methyl}-2-isobutyl-4-(4-methylphenyl)quinolin-6-yl]glycinate (0.40 g, 0.75 mmol), pyridine (0.3 ml, 3.7 mmol) and tetrahydrofuran (100 ml) was added dropwise the crude product. The obtained mixture was stirred for 1 hr. and 4-dimethylaminopyridine (0.01 g, 0.82 mmol) was added, and the mixture was stirred at room temperature for 2 days. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed successively with water, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography to give tert-butyl N-[(benzyloxy)carbonyl]glycyl-N-[3-{[(tert-butoxycarbonyl)amino]methyl}-2-isobutyl-4-(4-methylphenyl)quinolin-6-yl]glycinate (0.47 g, yield 87%) as a white powder.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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